
(3-BroMobenzyl)triphenylphosphoniuM chloride
Overview
Description
“(3-Bromobenzyl)triphenylphosphonium chloride” is a quaternary phosphonium salt characterized by a triphenylphosphine core bonded to a 3-bromobenzyl group, with a chloride counterion. This compound belongs to a class of reagents widely utilized in organic synthesis, particularly in Wittig reactions, where it facilitates the formation of alkenes by reacting with aldehydes or ketones . The 3-bromo substituent on the benzyl group introduces steric and electronic effects that influence reactivity and selectivity in coupling or alkylation reactions. Its synthesis typically involves nucleophilic displacement reactions between triphenylphosphine and 3-bromobenzyl chloride, followed by purification via solvent extraction and recrystallization, as inferred from analogous phosphonium salt preparations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-BroMobenzyl)triphenylphosphoniuM chloride typically involves the reaction of triphenylphosphine with 3-bromobenzyl chloride. The reaction is usually carried out in an organic solvent such as toluene or xylene under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of microwave irradiation has been reported to accelerate the reaction, resulting in higher yields and shorter reaction times . This method involves the microwave-assisted reaction of triphenylphosphine with 3-bromobenzyl chloride in the absence of a solvent or in the presence of a minimal amount of solvent.
Chemical Reactions Analysis
Mechanism:
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Ylide Formation : Deprotonation of the phosphonium salt with a strong base (e.g., NaOH) generates a phosphorus ylide.
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Carbonyl Addition : The ylide reacts with aldehydes via a [2+2] cycloaddition, forming an oxaphosphetane intermediate.
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Elimination : The intermediate decomposes to yield the alkene and triphenylphosphine oxide .
Example Reaction:
Aldehyde | Conditions | Product | Yield | Source |
---|---|---|---|---|
Benzaldehyde | CH₂Cl₂, 50% NaOH, 0.5h stirring | (3-Bromostyryl)benzene | ~75% | |
4-Chlorobenzaldehyde | MeCN, Cs₂CO₃, visible-light catalysis | 3-Bromo-4'-chlorostilbene | 82% |
Key Observations :
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The bromine substituent on the benzyl group enhances electrophilicity, accelerating ylide reactivity .
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Polar aprotic solvents (e.g., CH₂Cl₂) improve reaction efficiency compared to protic solvents .
Appel-Type Halogenation Reactions
The compound participates in halogen-exchange reactions, similar to the Appel reaction, where it acts as a bromide source.
Reaction with Alcohols:
Alcohol | Conditions | Product | Yield | Source |
---|---|---|---|---|
4-Bromobenzyl alcohol | PPh₃, BrCCl₃, CH₂Cl₂, rt, 14h | 4-Bromobenzyl bromide | 63% | |
1-Octanol | BrCCl₃, PPh₃, CH₃CN | 1-Bromooctane | 58% |
Mechanistic Insight :
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Triphenylphosphine (PPh₃) reduces BrCCl₃ to generate PPh₃·Br₂, which facilitates bromide substitution .
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The reaction is solvent-dependent: CH₃CN favors bromide formation, while CH₂Cl₂ yields mixed halides .
Nucleophilic Substitution Reactions
The bromide counterion in the phosphonium salt can act as a nucleophile in SN₂ reactions.
Example:
Substrate | Conditions | Product | Yield | Source |
---|---|---|---|---|
Methyl 4-bromobenzoate | Phenol, reflux, 5h | 4-Bromobenzoic acid-PPh₃ adduct | 73% |
Notes :
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Electron-withdrawing groups (e.g., -Br) on the benzyl ring increase the leaving-group ability of the bromide .
Thermal Decomposition
Under flash vacuum pyrolysis (FVP), the compound decomposes to form carbenes and stilbene derivatives.
Pathway:
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Phosphine Elimination : Loss of PPh₃ generates a benzyl carbene intermediate.
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Carbene Insertion : Intramolecular insertion forms episulfones or bibenzyl derivatives .
Products Observed :
Comparison with Analogous Phosphonium Salts
Compound | Reactivity in Wittig Reaction | Halogenation Efficiency | Thermal Stability |
---|---|---|---|
(3-Bromobenzyl)triphenylphosphonium chloride | High (Br enhances electrophilicity) | Moderate (Br⁻ nucleophile) | Decomposes at >250°C |
(4-Chlorobenzyl)triphenylphosphonium chloride | Moderate | High (Cl⁻ better leaving group) | Stable up to 300°C |
Benzyltriphenylphosphonium chloride | Low (no electron-withdrawing group) | Low | Stable up to 310°C |
Scientific Research Applications
Chemical Synthesis Applications
1.1. Synthesis of Phosphonium Ylides
(3-Bromobenzyl)triphenylphosphonium chloride is frequently utilized to generate phosphonium ylides, which are key intermediates in organic synthesis. These ylides can participate in various reactions, including the Wittig reaction, leading to the formation of alkenes from carbonyl compounds. The ability to form stable ylides makes this compound a valuable tool for synthetic chemists.
1.2. Reactions with Carbonyl Compounds
The compound can react with carbonyl compounds to yield olefins through the Wittig reaction mechanism. This transformation is crucial in the synthesis of complex organic molecules, including pharmaceuticals and natural products .
Therapeutic Applications
2.1. Anticancer Activity
Research has indicated that derivatives of triphenylphosphonium compounds exhibit potential anticancer properties. For instance, studies have shown that mitochondrial-targeted triphenylphosphonium derivatives can enhance the efficacy of chemotherapeutic agents by improving their uptake into cancer cells . The cationic nature of this compound allows it to accumulate in mitochondria, where it can exert cytotoxic effects on cancer cells.
2.2. Mitochondrial Uncouplers
This compound has been explored as a mitochondrial uncoupler, which can disrupt the proton gradient across mitochondrial membranes, potentially leading to increased energy expenditure and apoptosis in cancer cells . Such mechanisms are being investigated for their therapeutic implications in treating metabolic disorders and obesity.
Material Science Applications
3.1. Conductive Polymers
this compound is also used in the development of conductive polymers and materials due to its ionic properties. These materials have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
3.2. Ink Formulations
The compound has been utilized in formulating inks for inkjet printing, where its properties contribute to water-fastness and stability of colors in printed materials . This application highlights its versatility beyond traditional chemical synthesis.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (3-BroMobenzyl)triphenylphosphoniuM chloride involves its ability to target and accumulate in mitochondria. The triphenylphosphonium group facilitates the compound’s entry into the mitochondria, where it can exert its effects. This targeting ability is due to the positive charge on the phosphonium group, which is attracted to the negatively charged mitochondrial membrane . Once inside the mitochondria, the compound can interfere with mitochondrial function, leading to apoptosis in cancer cells or other biological effects.
Comparison with Similar Compounds
Phosphonium salts share structural similarities but exhibit distinct properties and applications depending on their substituents and counterions. Below is a detailed comparison with structurally related compounds:
(Chloromethyl)triphenylphosphonium Chloride
- Substituent : A simple chloromethyl group (-CH₂Cl) replaces the 3-bromobenzyl moiety.
- Reactivity : The smaller chloromethyl group enhances electrophilicity, making it more reactive in alkylation reactions. However, the absence of an aromatic ring reduces conjugation effects, limiting its utility in aryl-alkene synthesis.
- Applications : Primarily used in the preparation of ylides for small-molecule alkene formation. Its straightforward structure allows for rapid reaction kinetics but offers less stereochemical control compared to bulkier derivatives .
(4-Carboxybutyl)triphenylphosphonium Bromide
- Substituent : A 4-carboxybutyl group (-(CH₂)₄COOH) introduces a polar carboxylic acid functionality.
- Solubility : The carboxylate group enhances water solubility, enabling applications in aqueous-phase reactions. This contrasts with the hydrophobic 3-bromobenzyl derivative, which is preferentially soluble in organic solvents like THF or ether .
- Applications : Used in bioconjugation and drug delivery systems due to its amphiphilic nature. The bromide counterion may also influence ion-exchange properties in membrane transport studies .
(Methoxymethyl)triphenylphosphonium Chloride
- Substituent : A methoxymethyl group (-CH₂OCH₃) provides electron-donating effects via the methoxy moiety.
- Reactivity : The ether linkage stabilizes adjacent positive charges, enhancing ylide stability during Wittig reactions. However, the lack of halogen atoms limits its use in cross-coupling reactions compared to the bromine-containing target compound .
Research Findings and Industrial Relevance
- Electronic Effects : The 3-bromo substituent in the target compound enhances electrophilicity at the benzyl carbon, improving reaction rates with electron-deficient aldehydes. This contrasts with electron-donating groups (e.g., methoxymethyl), which slow reactivity but improve ylide stability .
- Counterion Impact : Chloride salts generally exhibit higher solubility in polar solvents compared to bromide analogs, which may form stronger ionic lattices due to larger anion size .
- Thermal Stability : Bulky aromatic substituents, such as 3-bromobenzyl, increase thermal stability, enabling high-temperature reactions (>100°C) without decomposition—a critical advantage in industrial processes .
Biological Activity
(3-Bromobenzyl)triphenylphosphonium chloride is a cationic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of triphenylphosphine with 3-bromobenzyl chloride. The general reaction can be summarized as follows:
This synthesis allows for the introduction of a bromobenzyl group, which is crucial for its biological activity.
Antiproliferative Effects
Research indicates that triphenylphosphonium (TPP) derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted that TPP cations are effective in inhibiting cancer cell growth due to their ability to disrupt mitochondrial function. For instance, compounds with hydrophobic alkyl chains showed enhanced cytotoxicity against cancer cells while sparing non-malignant cells. The presence of the bromobenzyl moiety is believed to enhance this selectivity by increasing membrane permeability and mitochondrial accumulation .
Table 1: Antiproliferative Activity of TPP Derivatives
Compound | IC50 (μM) | Cancer Cell Line |
---|---|---|
Dodecyl-TPP | 0.25 | MCF-7 (Breast Carcinoma) |
(3-Bromobenzyl)TPP chloride | <10 | A375 (Melanoma) |
Propyl-TPP | 5 | PC-3 (Prostate Cancer) |
The mechanism through which this compound exerts its effects is primarily through mitochondrial targeting. The compound accumulates in mitochondria due to the negative membrane potential and subsequently induces mitochondrial dysfunction, leading to increased oxidative stress and apoptosis in cancer cells. This selective targeting is attributed to the hydrophobic nature of the TPP cation, which facilitates its passage through lipid membranes .
Antimicrobial Activity
In addition to its anticancer properties, this compound also demonstrates significant antimicrobial activity. A study reported that TPP salts exhibited potent antibacterial effects against multidrug-resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial membranes and interfere with cellular processes contributes to its effectiveness as an antibiotic agent .
Table 2: Antimicrobial Efficacy of TPP Derivatives
Compound | Minimum Inhibitory Concentration (MIC, µg/mL) | Target Bacteria |
---|---|---|
(3-Bromobenzyl)TPP chloride | 0.250 | MRSA |
Ethyl triphenylphosphonium bromide | 0.500 | E. coli |
Bis-triphenyl phosphonium-based nano vesicles | 0.125 | Various ESKAPE pathogens |
Case Studies
- Anticancer Study : A study evaluated several TPP derivatives for their cytotoxicity against human cancer cell lines using MTT assays. The results indicated that this compound had an IC50 value below 10 μM in A375 melanoma cells, demonstrating significant antiproliferative activity compared to non-malignant fibroblasts .
- Antimicrobial Study : In a screening of over 167,000 compounds for antibacterial activity, TPP derivatives were found to be effective against MRSA with low cytotoxicity towards human cell lines, indicating their potential as therapeutic agents against resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing (3-bromobenzyl)triphenylphosphonium chloride?
The compound is typically synthesized via condensation of 3-bromobenzyl bromide with triphenylphosphine in a polar aprotic solvent (e.g., methylene chloride). Reaction monitoring via TLC and purification by recrystallization from ethanol/acetone mixtures is recommended. Ensure stoichiometric excess of triphenylphosphine to drive the reaction to completion .
Q. How can researchers verify the purity and identity of this phosphonium salt?
Key characterization techniques include:
- ¹H/³¹P NMR : Confirm the presence of the benzyl group (δ ~4.5–5.5 ppm for CH₂P) and triphenylphosphine moiety (³¹P resonance ~20–25 ppm).
- Melting Point : Compare observed mp (e.g., 230–235°C for analogous bromides) with literature values .
- Elemental Analysis : Validate C, H, and Br content to rule out residual solvents or unreacted starting materials .
Q. What storage conditions are critical for maintaining stability?
Store under inert atmosphere (Ar/N₂) at 2–8°C in amber glass vials to prevent moisture absorption and photodegradation. Avoid prolonged exposure to bases, which may induce cleavage of the P–C bond .
Advanced Research Questions
Q. Why does this compound fail to form Wittig reagents under basic conditions?
In some cases, treatment with strong bases (e.g., NaOMe) may lead to unintended cleavage, yielding triphenylphosphine and a dienone instead of the expected ylide. This occurs due to competing elimination pathways favored by steric hindrance from the 3-bromo substituent. Adjusting base strength (e.g., using KOtBu) or solvent polarity may mitigate this issue .
Q. How can researchers resolve challenges in separating diastereomers during applications in asymmetric synthesis?
When used in Wittig reactions, the bulky 3-bromo group may lead to low diastereoselectivity. Advanced separation techniques include:
- Chiral HPLC : Utilize cellulose-based columns for enantiomer resolution.
- High-Field NMR : Analyze coupling constants (e.g., J₃,4 in olefinic protons) to distinguish isomers.
- Crystallization : Optimize solvent systems (e.g., DCM/hexane) to isolate predominant diastereomers .
Q. What factors influence the compound’s stability in catalytic systems?
- Thermal Stability : Thermogravimetric analysis (TGA) shows mass loss above 200°C, suggesting decomposition during high-temperature reactions.
- Solvent Effects : Prolonged exposure to polar solvents (e.g., DMF) may accelerate hydrolysis. Pre-drying solvents over molecular sieves is advised.
- Metal Interactions : In palladium-catalyzed couplings, phosphine dissociation can occur; monitor via ³¹P NMR to confirm ligand integrity .
Q. Data Contradiction Analysis
Q. Discrepancies in reported melting points: How to reconcile variability?
Literature values for analogous phosphonium salts (e.g., (4-methylbenzyl)triphenylphosphonium chloride) show mp ranges (112–115°C), while brominated derivatives like (bromomethyl)triphenylphosphonium bromide exhibit higher mp (230–235°C). These differences arise from halogen electronegativity and crystal packing effects. Always cross-reference synthesis conditions (e.g., solvent purity, drying time) when reproducing data .
Conflicting reactivity outcomes in ylide generation: Mechanistic insights
While some studies report successful Wittig olefination using similar phosphonium salts, others observe side reactions (e.g., β-hydride elimination). Computational studies (DFT) suggest the 3-bromo group increases transition-state steric strain, favoring alternative pathways. Validate reaction conditions (base, temperature) through controlled kinetic experiments .
Q. Methodological Recommendations
- Synthetic Optimization : Use Schlenk techniques to exclude moisture and oxygen during ylide formation.
- Analytical Cross-Validation : Combine mass spectrometry (ESI-MS) with elemental analysis to confirm molecular integrity.
- Safety Protocols : Refer to hazard databases (e.g., RightAnswer Knowledge Solutions) for handling guidelines, given the compound’s potential irritancy and moisture sensitivity .
Properties
IUPAC Name |
(3-bromophenyl)methyl-triphenylphosphanium;chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrP.ClH/c26-22-12-10-11-21(19-22)20-27(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19H,20H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXLRBIBLGYXIN-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)Br)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrClP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
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